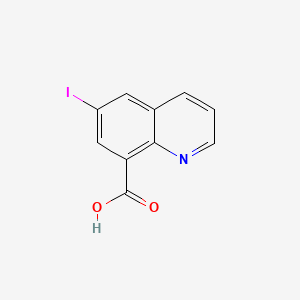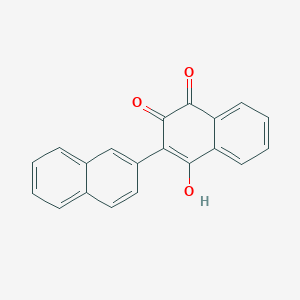
1-Hydroxy-2,2'-binaphthalene-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,2’-binaphthalene-3,4-dione is a chemical compound with the molecular formula C20H12O3 It is a derivative of naphthalene, characterized by the presence of hydroxy and dione functional groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2’-binaphthalene-3,4-dione can be synthesized through various methods. One common approach involves the self-coupling of 2-naphthol in the presence of oxidizing agents such as potassium persulfate (K2S2O8) in acetic acid (AcOH) and water . This reaction proceeds through the intermediate formation of 1,2-naphthoquinones, which then undergo further condensation to yield the desired product.
Industrial Production Methods: Industrial production methods for 1-Hydroxy-2,2’-binaphthalene-3,4-dione typically involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-Hydroxy-2,2’-binaphthalene-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
1-Hydroxy-2,2’-binaphthalene-3,4-dione has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Hydroxy-2,2’-binaphthalene-3,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects, including antimicrobial and anti-inflammatory activities .
類似化合物との比較
1-Hydroxy-2,2’-binaphthalene-3,4-dione can be compared with other similar compounds, such as:
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties.
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Another naphthoquinone derivative with notable biological properties.
These compounds share similar chemical structures and reactivity but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-Hydroxy-2,2’-binaphthalene-3,4-dione.
特性
CAS番号 |
18100-07-7 |
|---|---|
分子式 |
C20H12O3 |
分子量 |
300.3 g/mol |
IUPAC名 |
4-hydroxy-3-naphthalen-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C20H12O3/c21-18-15-7-3-4-8-16(15)19(22)20(23)17(18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H |
InChIキー |
VFMNBGNJCNFCTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


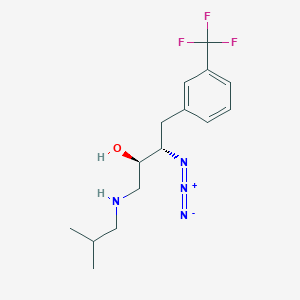

![[(4'aR,7'aS)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanol](/img/structure/B11833434.png)

![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)


![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)

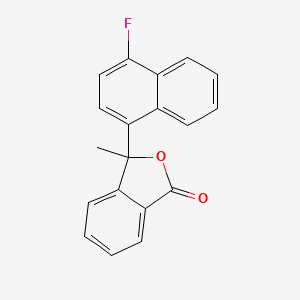
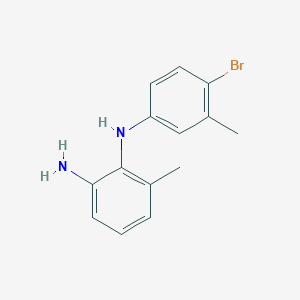
![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)

